2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
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Overview
Description
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an isobutyl group, a methyl group, and a propan-1-amine group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization and substitution processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is typically purified through techniques like recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various alkyl halides or acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazole compounds .
Scientific Research Applications
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-isobutylxanthine: A xanthine derivative with similar structural features but different biological activity.
1H-1,2,4-Triazole derivatives: Compounds with the same triazole ring but different substituents, leading to varied chemical and biological properties.
Uniqueness
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its isobutyl and propan-1-amine groups differentiate it from other triazole derivatives, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H20N4 |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-7(2)5-9-12-10(8(3)6-11)14(4)13-9/h7-8H,5-6,11H2,1-4H3 |
InChI Key |
BXZWPOYFVPSDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=N1)C(C)CN)C |
Origin of Product |
United States |
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